![molecular formula C5H10S3 B14298403 3-Ethyl-5-methyl-1,2,4-trithiolane CAS No. 116505-59-0](/img/structure/B14298403.png)
3-Ethyl-5-methyl-1,2,4-trithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-methyl-1,2,4-trithiolane is an organosulfur compound with the molecular formula C5H10S3. It is a member of the trithiolane family, which consists of cyclic sulfur compounds. This compound is known for its unique structure, which includes a five-membered ring containing three sulfur atoms. The presence of sulfur atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-1,2,4-trithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the cyclization of this compound precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-methyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced sulfur species.
Substitution: The sulfur atoms in the ring can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-methyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-methyl-1,2,4-trithiolane involves its interaction with molecular targets such as enzymes and cellular components. The sulfur atoms in the compound can form bonds with metal ions and other reactive species, leading to various biochemical effects. These interactions can modulate enzyme activity, influence redox balance, and affect cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-3-ethyl-5-methyl-1,2,4-trithiolane
- trans-3-ethyl-5-methyl-1,2,4-trithiolane
- 3-methyl-5-ethyl-1,2,4-trithiolane
Uniqueness
3-Ethyl-5-methyl-1,2,4-trithiolane is unique due to its specific arrangement of ethyl and methyl groups on the trithiolane ring. This structural variation can lead to differences in chemical reactivity, biological activity, and physical properties compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
116505-59-0 |
---|---|
Molekularformel |
C5H10S3 |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
3-ethyl-5-methyl-1,2,4-trithiolane |
InChI |
InChI=1S/C5H10S3/c1-3-5-6-4(2)7-8-5/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
SHLIDHGBMLQTDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1SC(SS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.